2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]-1,3-benzothiazole
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Overview
Description
2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of a methoxy group, a nitro group, and a sulfanyl group attached to the benzothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE typically involves the reaction of 2-mercaptobenzothiazole with 4-methoxy-3-nitrobenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and a base like potassium carbonate or sodium hydroxide is used to facilitate the reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder, hydrochloric acid
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines.
Medicine: Explored as a potential therapeutic agent due to its biological activities. It may serve as a lead compound for the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit certain enzymes or receptors, disrupting cellular processes and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}ANILINE
- 3-(2-METHOXY-3-NITROPHENYL)-1-METHYL-1H-1,2,4-TRIAZOLE
- 4-METHOXY-3-NITROACETOPHENONE
Uniqueness
2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C15H12N2O3S2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C15H12N2O3S2/c1-20-13-7-6-10(8-12(13)17(18)19)9-21-15-16-11-4-2-3-5-14(11)22-15/h2-8H,9H2,1H3 |
InChI Key |
AGMOYBSXRXYPHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Origin of Product |
United States |
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